molecular formula C13H18N4O2 B13729112 Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- CAS No. 4057-57-2

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)-

Cat. No.: B13729112
CAS No.: 4057-57-2
M. Wt: 262.31 g/mol
InChI Key: QEPDGBSLJDHUIR-UHFFFAOYSA-N
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Description

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of imidazopyridines makes them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- typically involves the condensation of 2,3-diaminopyridine with carboxylic acids. One common method includes the use of acid chlorides, which react readily with diaminopyridines to form the desired imidazopyridine derivatives . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- often utilize microwave-assisted heating to accelerate the condensation reactions. This method is efficient and produces the compound in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it can inhibit the activity of kinases involved in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

4057-57-2

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H18N4O2/c1-3-16(4-2)5-6-17-9-15-11-7-10(13(18)19)8-14-12(11)17/h7-9H,3-6H2,1-2H3,(H,18,19)

InChI Key

QEPDGBSLJDHUIR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

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